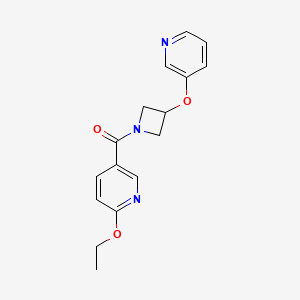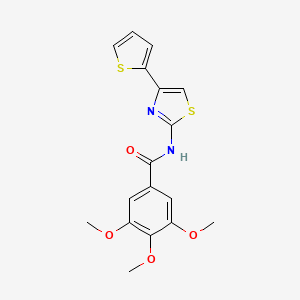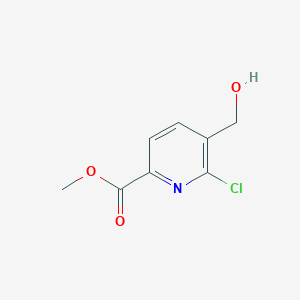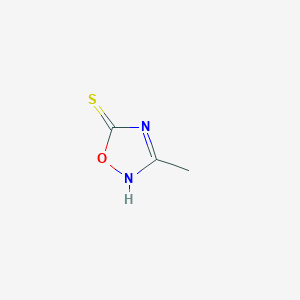
2-(Oxolan-3-yloxy)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects. For example, certain derivatives have shown significant inhibition efficiency against steel corrosion in acidic solutions, underscoring their potential as corrosion inhibitors in industrial applications. These inhibitors can adsorb onto metal surfaces, providing protection against corrosion through both physical and chemical means (Hu et al., 2016).
Anticancer Activity
Benzothiazole derivatives have been identified as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as human leukemia cells, through mechanisms involving reactive oxygen species generation and activation of specific signaling pathways (Repický et al., 2009). Furthermore, the antitumor properties of certain benzothiazole derivatives have been linked to their ability to undergo metabolic oxidation, which plays a crucial role in their selective anticancer activity (Kashiyama et al., 1999).
Antimicrobial Properties
Research has also explored the synthesis of benzothiazole derivatives with antimicrobial activities. The development of new compounds has been driven by their potential use in combating microbial resistance, with several studies focusing on the synthesis and evaluation of these derivatives against various bacterial and fungal strains (Rajeeva et al., 2009).
Environmental Applications
The environmental behavior of benzothiazole and its derivatives, such as their presence in urban water systems and potential as environmental pollutants, has been a subject of study. This research helps in understanding the ecological impact of these compounds and in developing strategies for their management and removal from the environment (Asimakopoulos et al., 2013).
Synthesis and Material Science
Advances in the synthesis of benzothiazole derivatives have been crucial for expanding their applications in material science and organic electronics. Innovative synthetic routes have enabled the development of compounds with specific properties, such as luminescence or electrical conductivity, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Prajapati et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-4-10-9(3-1)12-11(15-10)14-8-5-6-13-7-8/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVIEBXLMJGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479073.png)




![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2479083.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479092.png)

